tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound that features a tert-butyl ester group, a piperidine ring, and two fluorine atoms
Preparation Methods
One efficient method for synthesizing tertiary butyl esters is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl nitrite (TBN) under solvent-free conditions .
Chemical Reactions Analysis
tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The presence of the tert-butyl group and fluorine atoms can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-(aminomethyl)-4-fluoropiperidine-1-carboxylate: This compound has only one fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate: This compound lacks fluorine atoms, which can result in different chemical and biological properties.
tert-Butyl (3R)-3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate: The presence of methyl groups instead of fluorine atoms can lead to variations in steric and electronic effects
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3/t8-/m1/s1 |
InChI Key |
BGZSTQMQTTUBPO-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)CN)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F |
Origin of Product |
United States |
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